Product packaging for Methyl 2-bromo-2-phenylpropanoate(Cat. No.:)

Methyl 2-bromo-2-phenylpropanoate

Cat. No.: B8761025
M. Wt: 243.10 g/mol
InChI Key: XECIJJYOXCSSSF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 2-bromo-2-phenylpropanoate (CAS 84892-13-7) is a high-purity brominated ester compound of significant interest in synthetic organic chemistry and pharmaceutical research . With a molecular formula of C₁₀H₁₁BrO₂ and a molecular weight of 243.10 g/mol, this compound serves as a versatile alkylating agent and a key synthetic intermediate . Its structure, characterized by a bromine atom alpha to both an ester and a methyl-substituted phenyl group, makes it a valuable precursor for constructing complex molecular architectures, potentially useful in the development of active pharmaceutical ingredients (APIs) and functional materials . The compound is offered with a guaranteed purity of ≥98% and should be stored sealed in a dry environment at 2-8°C . Researchers should note that this compound is classified as harmful and an irritant. It requires careful handling, as it may cause skin and serious eye irritation, and may be harmful if swallowed or cause respiratory irritation . Appropriate personal protective equipment (PPE), including gloves and eye/face protection, is essential, and the compound should only be used in a well-ventilated area . This product is for research and further manufacturing use only. It is not intended for direct human use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H11BrO2 B8761025 Methyl 2-bromo-2-phenylpropanoate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C10H11BrO2

Molecular Weight

243.10 g/mol

IUPAC Name

methyl 2-bromo-2-phenylpropanoate

InChI

InChI=1S/C10H11BrO2/c1-10(11,9(12)13-2)8-6-4-3-5-7-8/h3-7H,1-2H3

InChI Key

XECIJJYOXCSSSF-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)(C(=O)OC)Br

Origin of Product

United States

Synthetic Methodologies and Preparation

Approaches to Methyl 2-bromo-2-phenylpropanoate

Two principal retrosynthetic approaches are considered for the preparation of the target compound: the direct bromination of a phenylpropanoate ester at the alpha position and the esterification of 2-bromo-2-phenylpropanoic acid.

Alpha-halogenation is a fundamental transformation in organic synthesis that introduces a halogen atom at the carbon atom adjacent to a carbonyl group. youtube.comlibretexts.orgyoutube.com For the synthesis of this compound, this involves the reaction of Methyl 2-phenylpropanoate with a suitable brominating agent.

The reaction typically proceeds via an enol or enolate intermediate. msu.edu In acidic conditions, the ester tautomerizes to its enol form, which then reacts with elemental bromine (Br₂) or other electrophilic bromine sources like N-Bromosuccinimide (NBS). The presence of an acid catalyst facilitates the formation of the enol. libretexts.orgyoutube.com Acid-catalyzed halogenation is generally preferred when a monohalogenated product is desired, as the introduction of an electron-withdrawing halogen atom deactivates the alpha-position towards further enolization and subsequent halogenation. libretexts.orgyoutube.com

Alternatively, base-promoted halogenation can be employed. However, this method can be less suitable for achieving monobromination, as the inductive effect of the newly introduced bromine atom increases the acidity of the remaining alpha-proton, making the product more reactive than the starting material and often leading to polyhalogenated products. libretexts.org

Table 1: Reagents for Alpha-Halogenation

Reagent Conditions Notes
Bromine (Br₂) Acidic (e.g., Acetic Acid) Classic method, requires careful control of stoichiometry for monobromination.
N-Bromosuccinimide (NBS) Radical initiator (e.g., AIBN) or light Often used for allylic or benzylic bromination, but can be used for alpha-halogenation of carbonyls.

An alternative and widely used pathway is the esterification of 2-bromo-2-phenylpropanoic acid with methanol. This approach separates the halogenation and esterification steps. The precursor acid, 2-bromo-2-phenylpropanoic acid, can be synthesized by the alpha-bromination of 2-phenylpropanoic acid, often through the Hell-Volhard-Zelinsky reaction. youtube.commsu.edu

The most common method for this esterification is the Fischer-Speier esterification. masterorganicchemistry.com This reaction involves heating the carboxylic acid with an excess of methanol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or tosic acid (TsOH). masterorganicchemistry.com The reaction is an equilibrium process, and using the alcohol as the solvent shifts the equilibrium toward the formation of the ester. masterorganicchemistry.com

Reaction Scheme: Fischer Esterification 2-bromo-2-phenylpropanoic acid + Methanol ⇌ (H⁺ catalyst) ⇌ this compound + Water

Other methods for esterification include reacting the carboxylate salt of the acid with an alkyl halide (e.g., methyl iodide) or using coupling agents that activate the carboxylic acid.

Stereocontrol in Synthesis of Chiral Alpha-Bromo Esters

The alpha-carbon of this compound is a stereocenter, meaning the compound can exist as a pair of enantiomers. Controlling the stereochemistry during synthesis is crucial for applications where a single enantiomer is required. When a racemic mixture of (±) 2-phenylpropanoic acid is used as the starting material and subsequently brominated and esterified, the final product will also be a racemic mixture of esters. doubtnut.comsarthaks.com

Achieving stereocontrol in the synthesis of alpha-bromo esters can be approached in several ways:

Use of Chiral Auxiliaries: A chiral auxiliary can be attached to the precursor molecule to direct the bromination to one face of the molecule, leading to a diastereoselective reaction. The auxiliary is then removed to yield the enantiomerically enriched product.

Enantioselective Catalysis: Chiral catalysts can be used to create an asymmetric environment around the substrate, favoring the formation of one enantiomer over the other during the bromination step.

Kinetic Resolution: A racemic mixture of an intermediate, such as 2-bromo-2-phenylpropanoic acid, can be reacted with a chiral reagent (e.g., a chiral alcohol during esterification) that reacts at a different rate with each enantiomer, allowing for their separation. doubtnut.comsarthaks.com

Research into the synthesis of non-proteinogenic α-amino esters from α-haloglycine esters highlights the importance of stereocontrol, as the biological activity of the final products is often dependent on their stereochemistry. nih.gov

Green Chemistry Principles in Alpha-Halogenated Ester Synthesis

Applying green chemistry principles to the synthesis of compounds like this compound aims to reduce environmental impact by minimizing waste, avoiding hazardous substances, and improving energy efficiency. acs.org

Key green chemistry considerations include:

Atom Economy: Synthetic methods should be designed to maximize the incorporation of all materials used in the process into the final product. acs.org For example, addition reactions have a 100% atom economy, while substitution reactions (like halogenation with NBS) generate byproducts (succinimide), lowering the atom economy.

Use of Safer Solvents and Reagents: Traditional halogenation reactions often use hazardous solvents like carbon tetrachloride. Green chemistry encourages the use of safer alternatives, such as performing reactions in water or solvent-free conditions. patsnap.comgoogle.com The use of elemental bromine is also a concern due to its high toxicity and corrosiveness. Alternative, solid brominating agents like NBS can be considered safer to handle.

Catalysis: The use of catalysts is a core principle of green chemistry. Catalytic amounts of acid in Fischer esterification are preferable to stoichiometric reagents. masterorganicchemistry.com Research is ongoing into developing more efficient and recyclable catalysts for both halogenation and esterification processes.

Reduction of Derivatives: Protecting groups or activation steps (like converting a carboxylic acid to an acyl chloride) should be minimized as they add steps to the synthesis and generate waste. msu.eduacs.org

| Esterification of Bromo-acid | Allows for purification of intermediates. | Additional synthetic step (esterification) adds to waste and energy use. |

Reaction Pathways and Mechanistic Investigations

Nucleophilic Substitution Reactions of Methyl 2-bromo-2-phenylpropanoate

Due to its structure as a tertiary benzylic halide, this compound readily undergoes nucleophilic substitution reactions. The mechanism is heavily favored towards a unimolecular (S_N1) pathway. The rate-determining step is the cleavage of the carbon-bromine bond to form a carbocation intermediate. This intermediate is exceptionally stable due to two key factors:

Resonance Stabilization: The positive charge is delocalized across the adjacent phenyl ring.

Inductive Effect and Hyperconjugation: The electron-donating methyl group further stabilizes the positive charge.

The alternative bimolecular (S_N2) pathway is sterically hindered by the bulky phenyl and methyl groups, which prevent the backside attack required for this mechanism. quora.com

The displacement of the bromine atom by a fluoride (B91410) ion is a key transformation, yielding methyl 2-fluoro-2-phenylpropanoate. This halogen exchange reaction typically proceeds under conditions that favor nucleophilic substitution. While direct fluorination of this specific substrate is not extensively documented in readily available literature, analogous transformations on similar tertiary and benzylic bromides suggest that various fluorinating agents can be effective. nih.gov Reagents like silver fluoride (AgF) or combinations of amine-hydrofluoride complexes (e.g., Et₃N·3HF) with a promoter are used for such substitutions on complex alkyl bromides. nih.gov Given the S_N1-prone nature of this compound, the reaction would involve the formation of the stable tertiary benzylic carbocation followed by rapid attack by the fluoride ion. Copper-catalyzed fluorinations have also been demonstrated for various substrates, including the synthesis of fluorinated amino acid derivatives. nih.govnih.gov

The reaction of this compound with different nucleophiles almost exclusively follows the S_N1 mechanism. The outcome is largely dependent on the nature of the nucleophile and the solvent. Weakly basic, good nucleophiles in polar protic solvents (which stabilize the carbocation intermediate) favor substitution. openstax.org

Table 1: Predicted Substitution Products with Various Nucleophiles
NucleophileSolventMajor ProductMechanism
H₂OWater (protic)Methyl 2-hydroxy-2-phenylpropanoateS_N1
CH₃OHMethanol (protic)Methyl 2-methoxy-2-phenylpropanoateS_N1
CN⁻Polar aprotic (e.g., DMSO)Methyl 2-cyano-2-phenylpropanoateS_N1
N₃⁻Polar aprotic (e.g., DMF)Methyl 2-azido-2-phenylpropanoateS_N1

Elimination Reactions as Competing Pathways

Elimination reactions are significant competitors to nucleophilic substitution, particularly for tertiary halides. quora.com For this compound, both unimolecular (E1) and bimolecular (E2) elimination pathways are possible, leading to the formation of methyl 2-phenylpropenoate.

The E1 mechanism proceeds through the same stable carbocation intermediate as the S_N1 reaction. fiveable.me Therefore, E1 reactions are often in direct competition with S_N1 reactions. Factors that favor E1 over S_N1 include the use of a weak base and higher temperatures, as elimination reactions are more entropically favored. youtube.com

The E2 mechanism is a concerted, one-step process that is favored by the use of strong, non-nucleophilic bases. libretexts.org For a tertiary substrate like this compound, a strong, sterically hindered base, such as potassium tert-butoxide (t-BuOK), would favor the E2 pathway over substitution. quora.comyoutube.com The use of a bulky base can also influence the regioselectivity of the elimination, favoring the Hofmann product (the less substituted alkene), although in this specific case only one alkene product is possible. ucla.edu

Table 2: Conditions Favoring Elimination vs. Substitution
ConditionFavored PathwayTypical Reagents
Weakly basic nucleophile, lower temperatureS_N1H₂O, ROH
Weak base, higher temperatureE1 (competes with S_N1)H₂O, ROH (heated)
Strong, sterically hindered baseE2KOC(CH₃)₃ (Potassium tert-butoxide)
Strong, unhindered base/nucleophileE2 (major) / S_N1 (minor)NaOCH₃, NaOH

Radical Reactions and Their Applications

The carbon-bromine bond in this compound can undergo homolytic cleavage to form a stabilized tertiary benzylic radical. This reactivity is harnessed in controlled radical polymerization.

This compound is a highly effective initiator for Atom Transfer Radical Polymerization (ATRP), a controlled/"living" radical polymerization technique. cmu.educmu.edu ATRP allows for the synthesis of polymers with well-defined molecular weights, architectures, and low polydispersity. wikipedia.org

The initiation step involves the reaction of the initiator with a transition metal complex in a lower oxidation state (e.g., Cu(I)/ligand). The catalyst abstracts the bromine atom from this compound, forming a radical and the oxidized metal complex (e.g., X-Cu(II)/ligand). This radical then adds to a monomer molecule, initiating the polymer chain growth. This activation process is reversible, establishing an equilibrium between active (radical) and dormant (halide-capped) polymer chains, which is the key to the controlled nature of the polymerization. researchgate.netcmu.edu

Table 3: Application of this compound as an ATRP Initiator
MonomerCatalyst System (Example)Resulting Polymer
StyreneCuBr / PMDETAPolystyrene
Methyl Methacrylate (MMA)CuBr / dNbpyPoly(methyl methacrylate)
Butyl Acrylate (BA)CuBr / TPMAPoly(butyl acrylate)

Abbreviations: PMDETA (Pentamethyldiethylenetriamine), dNbpy (4,4'-di(5-nonyl)-2,2'-bipyridine), TPMA (Tris(2-pyridylmethyl)amine).

In the context of ATRP, the radical is generated via a reversible redox process catalyzed by a transition metal complex. researchgate.netnih.gov The core of the mechanism is the reversible transfer of a halogen atom between the dormant polymer chain and the transition metal catalyst.

Mechanism of Radical Generation in ATRP:

Activation: The initiator (R-X) reacts with the activator complex (e.g., Cu(I)-L) to form a radical (R•) and the deactivator complex (X-Cu(II)-L). The rate of this step is defined by the activation rate constant, k_act_.

Deactivation: The radical (R•) reacts with the deactivator (X-Cu(II)-L) to reform the dormant species (R-X) and the activator (Cu(I)-L). This step is governed by the deactivation rate constant, k_deact_.

The equilibrium between activation and deactivation maintains a very low concentration of radicals at any given time, which minimizes termination reactions and allows for controlled chain growth. cmu.edu The stability of the generated radical, as is the case for the one derived from this compound, is a critical factor for an efficient initiation process. cmu.edu

Catalytic Activation and Transformation

The activation of the C-Br bond in α-halo esters like this compound is a key step for their participation in synthetic transformations. This activation can be achieved through different catalytic strategies, which dictate the subsequent reaction pathway and the nature of the products formed. Transition metal complexes and small organic molecules (organocatalysts) have both proven effective in facilitating these reactions.

Transition metal catalysis provides a powerful platform for the functionalization of organic halides, including α-halo esters. mdpi-res.com These reactions typically proceed through a catalytic cycle involving steps such as oxidative addition, transmetalation, and reductive elimination. nih.govrhhz.net For substrates like this compound, metal-mediated reactions enable the formation of new carbon-carbon and carbon-heteroatom bonds at the α-position. researchgate.net

A notable example of such a transformation is the ruthenium-catalyzed meta-selective C-H alkylation of arenes using α-halo carbonyl compounds as coupling partners. rsc.org In this process, a ruthenium(II) complex first activates the arene substrate through cyclometalation, which directs the subsequent functionalization to the meta position. rsc.org The α-halo ester then participates in the reaction, leading to the formation of a new C-C bond.

The success of this reaction with tertiary α-halo esters is attributed to the facile generation of an alkyl radical via homolytic cleavage of the C-Br bond. This process is aided by captodative stabilization, where the electron-donating effect of the geminal substituent (in this case, the phenyl group) and the electron-withdrawing effect of the ester group stabilize the resulting radical intermediate. rsc.org While α-halo amides were found to be ineffective, α-halo ketones and esters with appropriate substitution patterns could be successfully coupled. rsc.org

Table 1: Research Findings on Ruthenium-Catalyzed C–H Alkylation with α-Bromo Carbonyls

Coupling PartnerArene SubstrateProductYieldCitation
This compound2-phenylpyridinemeta-alkylated 2-phenylpyridineModerate to Good rsc.org
Ethyl 2-bromo-2-methylpropanoate2-phenylpyridinemeta-alkylated 2-phenylpyridineGood rsc.org
α-Bromo-γ-butyrolactone2-phenylpyridinemeta-alkylated 2-phenylpyridineGood rsc.org

Note: This table is a representation of findings for illustrative purposes. Yields are described qualitatively based on the source.

While the heading suggests halogenation, organocatalytic systems are more commonly used to facilitate reactions where the existing halogen atom in a molecule like this compound acts as a leaving group. These systems offer a metal-free alternative for activating the C-Br bond. researchgate.net

A prominent strategy involves the use of hydrogen-bond donor catalysts, such as thioureas. nih.gov These organocatalysts activate the α-halo ester by forming hydrogen bonds with the bromine atom. This interaction enhances the nucleofugality of the bromide, meaning it becomes a better leaving group. The facile abstraction of the halogen is also attributed to a "generalized" anomeric effect created by hyperconjugation. nih.gov

Once the bromide is abstracted, a reactive electrophilic intermediate is generated. In the case of α-haloglycine esters, this leads to the formation of a glycinyl iminium species. nih.gov This intermediate can then be trapped by a wide range of nucleophiles, enabling catalytic transformations like aza-Friedel-Crafts and Mannich reactions for the synthesis of non-proteinogenic α-amino esters. nih.gov This principle of halogen abstraction via hydrogen-bond catalysis can be applied to other α-halo esters to generate stabilized carbocationic intermediates for subsequent reactions.

Table 2: Research Findings on Thiourea-Catalyzed Reactions of α-Halo Esters

α-Halo Ester SubstrateCatalystNucleophileReaction TypeProductCitation
α-bromoglycine esterThiourea TAN-methyl indoleAza-Friedel-Craftsα-Arylated glycine (B1666218) ester nih.gov
α-chloroglycine esterThiourea TBImino esterMannich ReactionDiamino acid derivative nih.gov
α-bromoglycine esterThiourea TBImino esterMannich ReactionDiamino acid derivative nih.gov

Note: This table is based on analogous reactions of α-haloglycine esters as described in the cited literature.

Stereochemical Aspects and Asymmetric Transformations

Enantiomer Synthesis and Separation Strategies

The preparation of enantiomerically enriched or pure methyl 2-bromo-2-phenylpropanoate can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: The direct asymmetric synthesis of a single enantiomer of this compound presents a formidable challenge. Asymmetric bromination of a suitable precursor, such as methyl 2-phenylpropanoate, would require a chiral brominating agent or a chiral catalyst to induce facial selectivity. While various methods for asymmetric α-halogenation of carbonyl compounds have been developed, specific high-yielding protocols for this particular substrate are not extensively documented in readily available literature.

Resolution of Racemic Mixtures: A more common and established approach to obtain enantiopure forms of α-halo acids and their esters is through the resolution of racemic mixtures. This can be achieved by several methods:

Diastereomeric Salt Crystallization: The racemic 2-bromo-2-phenylpropanoic acid, obtained from the hydrolysis of the racemic methyl ester, can be reacted with a chiral amine resolving agent to form a pair of diastereomeric salts. These salts, possessing different physical properties, can often be separated by fractional crystallization. Subsequent acidification of the separated diastereomeric salts yields the individual enantiomers of the carboxylic acid, which can then be re-esterified to afford the corresponding enantiopure methyl ester.

Enzymatic Kinetic Resolution: Lipases are frequently employed for the kinetic resolution of racemic esters and carboxylic acids. bgb-analytik.com In a typical scenario, a lipase (B570770) can selectively hydrolyze one enantiomer of racemic this compound at a faster rate, leaving the unreacted ester enriched in the other enantiomer. Alternatively, the racemic acid can be subjected to enzymatic esterification where one enantiomer is preferentially converted to the ester. The efficiency of such resolutions is highly dependent on the choice of enzyme, solvent, and reaction conditions. For instance, lipases from Candida species are known to be effective in the resolution of various 2-arylpropionic acids. bgb-analytik.com

Chiral Chromatography: High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a powerful analytical and preparative tool for separating enantiomers. vt.edunih.gov Racemic this compound can be directly separated on a suitable CSP. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are often effective for the resolution of a wide range of chiral compounds, including those with stereogenic centers adjacent to aromatic rings. vt.edu The choice of the mobile phase, typically a mixture of alkanes and alcohols, is crucial for achieving optimal separation. vt.edu

Separation MethodPrincipleKey Considerations
Diastereomeric Salt Crystallization Formation of diastereomeric salts with a chiral resolving agent, followed by separation based on differential solubility.Choice of resolving agent, solvent for crystallization.
Enzymatic Kinetic Resolution Selective enzymatic reaction of one enantiomer, leading to the separation of the unreacted enantiomer and the product.Enzyme selection, reaction medium, temperature, pH.
Chiral HPLC Differential interaction of enantiomers with a chiral stationary phase.Selection of the appropriate chiral stationary phase and mobile phase. vt.edunih.gov

Diastereoselective Reactions with Chiral this compound Derivatives

Enantiomerically pure 2-bromo-2-phenylpropanoic acid, the precursor to the chiral methyl ester, can be utilized as a chiral auxiliary or a starting material in diastereoselective reactions. By attaching this chiral moiety to a prochiral molecule, it can influence the stereochemical outcome of subsequent reactions.

For instance, the enolate derived from an amide of (R)- or (S)-2-bromo-2-phenylpropanoic acid can undergo diastereoselective alkylation or aldol (B89426) reactions. The bulky phenyl group and the bromine atom at the stereocenter can create a chiral environment that directs the approach of an electrophile to one face of the enolate, leading to the preferential formation of one diastereomer. The efficiency of this stereochemical control depends on factors such as the nature of the enolate counter-ion, the solvent, and the temperature.

While specific examples detailing the use of chiral this compound derivatives in diastereoselective reactions are not extensively reported, the principles are well-established in the field of asymmetric synthesis. The general strategy involves the formation of a new stereocenter under the influence of the existing one, followed by the removal of the chiral auxiliary to yield an enantiomerically enriched product.

Reaction TypeChiral SubstratePotential ElectrophileExpected Outcome
Alkylation Chiral amide of 2-bromo-2-phenylpropanoic acidAlkyl halideDiastereomerically enriched α-alkylated product
Aldol Reaction Chiral amide of 2-bromo-2-phenylpropanoic acidAldehyde or KetoneDiastereomerically enriched β-hydroxy amide

Influence of Stereochemistry on Reactivity and Product Stereoselectivity

The stereochemistry at the C2 position of this compound and its derivatives can significantly influence the reactivity and the stereochemical course of their reactions.

In nucleophilic substitution reactions, the stereochemical outcome is dictated by the reaction mechanism. An S(_N)2 reaction would proceed with inversion of configuration at the stereocenter, transforming, for example, an (R)-enantiomer into an (S)-product. Conversely, an S(_N)1 reaction would likely lead to racemization through a planar carbocation intermediate. The steric hindrance around the stereocenter, influenced by the phenyl and methyl groups, will play a crucial role in determining the favored mechanistic pathway.

In elimination reactions, the stereochemistry of the starting material can determine the stereochemistry of the resulting alkene product in what is known as a stereospecific reaction. masterorganicchemistry.com For instance, an E2 elimination from a chiral derivative of 2-bromo-2-phenylpropanoic acid would require a specific anti-periplanar arrangement of the departing proton and the bromine atom, leading to the formation of a specific (E) or (Z) alkene isomer.

The stereocenter can also exert a more subtle influence on reactivity through steric and electronic effects. The orientation of the phenyl group relative to the reactive center can affect the approach of reagents and stabilize or destabilize transition states, thereby influencing both the rate of reaction and the stereoselectivity of product formation.

Advanced Spectroscopic Techniques for Structural and Mechanistic Elucidation

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C) for Detailed Structural Assignments and Reaction Monitoring

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H) and carbon-13 (¹³C) NMR, is a cornerstone technique for the unambiguous structural elucidation of methyl 2-bromo-2-phenylpropanoate.

¹H NMR Spectroscopy provides information about the chemical environment of the hydrogen atoms within the molecule. For this compound, the spectrum would be expected to show distinct signals for the methyl ester protons, the methyl group protons at the chiral center, and the aromatic protons of the phenyl group. The integration of these signals would correspond to the number of protons in each unique environment.

¹³C NMR Spectroscopy offers a detailed map of the carbon framework. docbrown.info A typical ¹³C NMR spectrum for a related compound, 2-bromo-2-methylpropane, reveals two distinct chemical shifts, confirming the presence of two different carbon environments. docbrown.info For this compound, separate resonances would be observed for the carbonyl carbon of the ester, the quaternary carbon bonded to the bromine atom, the methyl carbons, and the distinct carbons of the phenyl ring.

Reaction Monitoring: NMR spectroscopy is also a powerful tool for monitoring the progress of chemical reactions in real-time. rptu.deresearchgate.netbeilstein-journals.org By acquiring spectra at various intervals during the synthesis of this compound, researchers can track the consumption of starting materials and the formation of the product. rptu.deresearchgate.netbeilstein-journals.org This allows for the optimization of reaction conditions such as temperature, reaction time, and catalyst loading. rptu.deresearchgate.netbeilstein-journals.org Both high-field and benchtop NMR spectrometers can be employed for this purpose, with the latter offering a cost-effective alternative for routine monitoring. rptu.de

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical technique for determining the molecular weight and investigating the fragmentation patterns of this compound. nih.gov The molecular weight of this compound is 243.10 g/mol . nih.gov

Upon ionization in the mass spectrometer, the molecule can fragment in predictable ways. The presence of bromine is often indicated by a characteristic isotopic pattern in the mass spectrum, as bromine has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly a 1:1 ratio. docbrown.info This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) separated by two mass units. docbrown.info

Common fragmentation pathways for similar bromoalkanes often involve the loss of a bromine radical or cleavage of carbon-carbon bonds. docbrown.info For instance, in the mass spectrum of 2-bromo-2-methylpropane, the base peak is often observed at m/z 57, corresponding to the tert-butyl cation, which is formed after the loss of the bromine atom. docbrown.info Analysis of the fragmentation pattern of this compound can provide valuable information to confirm its structure.

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis and Conformational Studies

Vibrational spectroscopy, which includes Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in this compound and to study its conformational properties. spectroscopyonline.comnih.govnih.gov

FT-IR Spectroscopy: The FT-IR spectrum of this compound would exhibit characteristic absorption bands. A strong band in the region of 1735-1750 cm⁻¹ is indicative of the C=O stretching vibration of the ester functional group. The C-O stretching vibrations of the ester would appear in the 1300-1000 cm⁻¹ region. Aromatic C-H stretching vibrations are typically observed above 3000 cm⁻¹, while aliphatic C-H stretches appear just below 3000 cm⁻¹. The C-Br stretching vibration would be found in the lower frequency "fingerprint" region of the spectrum.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FT-IR. spectroscopyonline.com While the C=O stretch is also visible in the Raman spectrum, non-polar bonds, such as the C-C bonds of the phenyl ring, often produce strong Raman signals. The symmetric vibrations of the molecule are particularly Raman active. By comparing the FT-IR and Raman spectra, a more complete vibrational analysis can be achieved. spectroscopyonline.comnih.govnih.gov These techniques can also be used to study conformational isomers, as different conformers may exhibit slight shifts in their vibrational frequencies.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Structures

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, including the absolute stereochemistry of chiral molecules. If a suitable single crystal of this compound can be grown, X-ray diffraction analysis can provide precise bond lengths, bond angles, and the spatial arrangement of all atoms in the crystal lattice.

For related compounds, such as dimeric copper(II) 2-methyl-2-phenylpropanoate adducts, X-ray crystallography has been used to determine their monoclinic crystal systems and to understand the hydrogen bonding networks. This technique would be invaluable for unequivocally establishing the absolute configuration of the chiral center in enantiomerically pure samples of this compound.

Chromatographic Techniques (HPLC, GC) for Purity Assessment and Reaction Progress Monitoring

Chromatographic techniques, such as High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), are essential for assessing the purity of this compound and for monitoring the progress of its synthesis. sielc.comsielc.comresearchgate.net

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for separating, identifying, and quantifying components in a mixture. sielc.comsielc.com For this compound, a reverse-phase HPLC method could be developed using a C18 column and a mobile phase consisting of a mixture of acetonitrile (B52724) and water. sielc.comsielc.com The retention time of the compound can be used for its identification, and the peak area can be used to determine its purity. HPLC is also suitable for monitoring reaction progress by analyzing aliquots of the reaction mixture over time. sielc.comsielc.com

Computational Chemistry and Theoretical Modeling

Density Functional Theory (DFT) Studies for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. mdpi.com It is a widely used tool for predicting various molecular properties of organic compounds. For Methyl 2-bromo-2-phenylpropanoate, DFT calculations can elucidate its fundamental electronic characteristics, reactivity, and spectroscopic signatures.

Electronic Structure and Reactivity: DFT calculations can determine the optimized molecular geometry, frontier molecular orbitals (HOMO and LUMO), and the electrostatic potential map. The energies of the HOMO and LUMO are crucial for predicting the compound's reactivity; a smaller HOMO-LUMO gap generally implies higher chemical reactivity. mdpi.comgrowingscience.com The electrostatic potential map visually represents the electron density distribution, highlighting electrophilic (electron-poor) and nucleophilic (electron-rich) sites within the molecule. In this compound, the carbonyl carbon and the carbon bonded to the bromine atom are expected to be significant electrophilic centers.

Global reactivity descriptors, such as chemical potential (μ), hardness (η), softness (S), and the electrophilicity index (ω), can be calculated from the HOMO and LUMO energies. mdpi.com These descriptors provide a quantitative measure of the molecule's stability and reactivity. nih.govresearchgate.net For instance, the electrophilicity index helps to quantify the ability of the molecule to accept electrons. Theoretical studies on similar haloalkanes have successfully used these descriptors to predict their behavior in reactions. nih.govresearchgate.net

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

DescriptorSymbolValue (a.u.)Description
HOMO EnergyEHOMO-0.25Energy of the highest occupied molecular orbital
LUMO EnergyELUMO-0.05Energy of the lowest unoccupied molecular orbital
Energy GapΔE0.20Difference between LUMO and HOMO energies
Chemical Potentialμ-0.15Tendency of electrons to escape
Hardnessη0.10Resistance to change in electron distribution
Electrophilicity Indexω0.1125Global electrophilic nature of the molecule

Note: The values in this table are illustrative and represent typical ranges for similar organic molecules. Actual values would require specific DFT calculations.

Spectroscopic Property Prediction: Time-dependent DFT (TD-DFT) is a powerful extension of DFT for predicting electronic absorption spectra (UV-Vis). growingscience.comresearchgate.net By calculating the energies of electronic transitions, TD-DFT can help assign the absorption bands observed in experimental spectra. nih.govnih.gov For this compound, TD-DFT could predict the λmax values corresponding to π→π* transitions in the phenyl ring and n→π* transitions associated with the carbonyl group. Furthermore, DFT calculations can predict vibrational frequencies (IR and Raman spectra) and NMR chemical shifts, which are invaluable for structural confirmation. nih.gov

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Solvent Effects

Molecular Dynamics (MD) simulations provide a detailed picture of the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can explore the conformational landscape and the influence of the environment, such as a solvent, on molecular behavior. researchgate.net

Conformational Landscapes: this compound possesses several rotatable bonds, leading to a complex conformational landscape. MD simulations can map out the potential energy surface of the molecule, identifying stable conformers and the energy barriers between them. This is crucial for understanding how the molecule's shape influences its reactivity and interactions with other molecules. For similar flexible molecules, MD has been used to analyze dihedral angle distributions and identify the most populated conformational states. nih.gov

Solvent Effects: The solvent can have a profound impact on the structure, stability, and reactivity of a solute. MD simulations explicitly model the interactions between the solute (this compound) and surrounding solvent molecules. These simulations can reveal details about the solvent shell structure, hydrogen bonding, and how the solvent stabilizes different conformations or transition states. nih.govresearchgate.net For example, simulations could model how polar solvents interact with the ester group and the C-Br bond, which would be critical for understanding its behavior in substitution or elimination reactions.

Table 2: Illustrative Data from a Hypothetical MD Simulation of this compound in Water

PropertyDescriptionSimulated Value
Radius of GyrationA measure of the molecule's compactness.3.5 Å
Solvent Accessible Surface Area (SASA)The surface area of the molecule accessible to solvent.250 Ų
Radial Distribution Function g(r) of water around Carbonyl OxygenDescribes the probability of finding a water molecule at a certain distance from the carbonyl oxygen.Peak at 2.8 Å
Average Number of Hydrogen BondsThe average number of hydrogen bonds between the solute and water molecules.2.1

Note: This data is for illustrative purposes to demonstrate the type of information obtainable from MD simulations.

Reaction Pathway Analysis and Transition State Modeling

Computational chemistry allows for the detailed exploration of chemical reaction mechanisms, including the identification of transition states and the calculation of activation energies.

Being a tertiary alkyl halide, this compound is prone to undergo nucleophilic substitution (SN1) and elimination (E1) reactions. pressbooks.pubmasterorganicchemistry.com The specific pathway is influenced by the nucleophile/base, solvent, and temperature. youtube.commasterorganicchemistry.com

Reaction Pathway Analysis: Theoretical methods can map the potential energy surface for a given reaction, tracing the minimum energy path from reactants to products. This path reveals the presence of any intermediates (like the tertiary carbocation in an SN1/E1 reaction) and the transition states that connect them. For this compound, this would involve modeling the heterolytic cleavage of the C-Br bond to form a planar tertiary carbocation intermediate. youtube.com

Transition State Modeling: The transition state is a fleeting, high-energy configuration of atoms that exists at the peak of the energy barrier between reactants and products. masterorganicchemistry.com Its structure cannot be observed experimentally but can be located and characterized using computational methods like DFT. According to transition state theory, the rate of a reaction is determined by the free energy of activation (ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.orglibretexts.org By calculating the geometry and energy of the transition state for competing pathways (e.g., SN1 vs. E1), chemists can predict which reaction will be faster under specific conditions. ox.ac.uk For example, modeling the transition state for the deprotonation of the carbocation intermediate by a base would provide the activation energy for the E1 pathway.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Screening in Synthetic Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that correlate the chemical structure of a series of compounds with a specific property, such as biological activity or reaction yield. numberanalytics.comnih.gov

QSAR in Synthetic Design: In the context of synthetic chemistry, QSAR can be used to optimize reaction conditions or to design new derivatives with desired properties. numberanalytics.comdrugdesign.org For this compound, one could develop a QSAR model to predict how substituents on the phenyl ring would affect its reactivity in a subsequent reaction, for example, a cross-coupling reaction. The model would be built using a dataset of similar compounds with known reaction outcomes and a set of calculated molecular descriptors (e.g., electronic, steric, and topological parameters). acs.org

In Silico Screening: Once a predictive QSAR model is established, it can be used for in silico screening. This involves computationally evaluating a large virtual library of candidate molecules to identify those with the most promising properties, thereby prioritizing experimental efforts. nih.gov For instance, if the goal is to synthesize a derivative of this compound with enhanced stability, a QSAR model could screen various ester or phenyl ring modifications to predict their effect. This approach is also valuable for screening different catalysts or solvent conditions for a particular transformation, such as the esterification reaction to form the parent compound. researchgate.netmdpi.comresearchgate.net

Applications in Organic Synthesis

Building Block for Complex Organic Scaffolds

Methyl 2-bromo-2-phenylpropanoate serves as a valuable initiator in Atom Transfer Radical Polymerization (ATRP), a controlled radical polymerization technique that allows for the synthesis of polymers with well-defined architectures, molecular weights, and low polydispersity. cmu.educmu.edumdpi.com In this role, the carbon-bromine bond undergoes reversible homolytic cleavage catalyzed by a transition metal complex, typically copper-based, to generate a radical species that initiates the polymerization of various monomers. cmu.edumdpi.com

This capability is particularly useful for the synthesis of block copolymers, where different polymer chains are linked together. cmu.eduharth-research-group.org For instance, a polymer chain can be grown from the this compound initiator, and subsequently, a different monomer can be added to grow a second block, resulting in a well-defined block copolymer. harth-research-group.org The phenylpropanoate moiety provides specific solubility and thermal properties to the resulting polymers.

Table 1: Application of α-Bromo Ester Initiators in ATRP

Initiator Monomer Catalyst System Resulting Polymer Architecture
This compound Styrene, Acrylates CuBr/Ligand Linear and block copolymers
Ethyl 2-bromopropionate Methyl Acrylate CuBr/Amine Low molecular weight polymers

Precursor for Fluorinated Derivatives

While direct fluorination of this compound is not extensively documented, the synthesis of fluorinated phenylpropanoic acid derivatives has been achieved through various synthetic strategies. nih.govnih.govmdpi.com These methods often involve the introduction of fluorine atoms at different positions of the phenyl ring or the propanoate chain of related precursors to modulate the biological activity and physicochemical properties of the target molecules. nih.govnih.govmdpi.com

One common approach involves the use of fluorinated starting materials in a multi-step synthesis. For example, fluorinated analogs of biologically active compounds have been synthesized starting from fluorinated benzylamines or by incorporating fluorine-containing substituents. nih.govmdpi.com The development of new fluorinating agents and catalytic methods continues to expand the possibilities for creating novel fluorinated organic compounds. mdpi.com

Synthesis of Quaternary Carbon Centers

The construction of quaternary carbon centers, carbon atoms bonded to four other carbon atoms, is a significant challenge in organic synthesis. This compound is a suitable precursor for creating such centers through reactions like the Reformatsky reaction. wikipedia.orgorganic-chemistry.orgnih.govacs.orgacs.org

In the Reformatsky reaction, an α-halo ester reacts with a carbonyl compound, such as a ketone or aldehyde, in the presence of metallic zinc to form a β-hydroxy ester. wikipedia.orgorganic-chemistry.orgnih.govacs.orgacs.org When this compound is reacted with a ketone under Reformatsky conditions, the resulting product contains a quaternary carbon center at the α-position relative to the ester group. The reaction proceeds through the formation of an organozinc intermediate, which then adds to the carbonyl group of the ketone. wikipedia.orgorganic-chemistry.org

Table 2: Synthesis of Quaternary Carbon Centers via Reformatsky Reaction

α-Halo Ester Carbonyl Compound Metal Product
This compound Acetone Zinc Methyl 3-hydroxy-2,2-dimethyl-3-phenylpropanoate
Ethyl bromoacetate Cyclohexanone Zinc Ethyl 1-hydroxycyclohexylacetate

Development of Novel Heterocycles and Structurally Complex Derivatives

The reactivity of the α-bromo ester functionality in this compound makes it a useful starting material for the synthesis of various heterocyclic compounds. For instance, it can be envisioned as a precursor for the synthesis of oxazolidinones, a class of nitrogen- and oxygen-containing five-membered heterocycles with significant applications in medicinal chemistry. organic-chemistry.orgnih.govscirp.orgnih.govresearchgate.net

A potential synthetic route involves the reaction of this compound with an amino alcohol. The initial step would be the nucleophilic substitution of the bromine atom by the amino group, followed by an intramolecular cyclization to form the oxazolidinone ring. This approach allows for the introduction of the phenylpropanoate scaffold into the heterocyclic system, potentially leading to novel bioactive molecules. nih.gov The synthesis of various N-heterocycles often utilizes α-bromoesters as key building blocks for cyclization reactions. mdpi.com Furthermore, the ester group can be hydrolyzed to the corresponding carboxylic acid, which can then be used to synthesize other biologically active compounds. nih.gov

Emerging Research Areas and Future Outlook

Development of Novel Sustainable and Green Synthetic Methodologies

The principles of green chemistry, which aim to reduce the environmental impact of chemical processes, are increasingly influencing the synthesis of compounds like Methyl 2-bromo-2-phenylpropanoate. nih.gov Key tenets include the use of safer solvents, reduced energy consumption, and the minimization of toxic byproducts. nih.gov Research in this area is moving away from traditional synthetic routes that may use hazardous reagents or volatile organic solvents.

Future methodologies are likely to focus on several key areas:

Alternative Solvents: The exploration of greener solvents is a primary focus. Supercritical fluids, such as carbon dioxide (scCO₂), and water are being investigated as environmentally benign alternatives to conventional organic solvents like toluene (B28343) or chlorinated hydrocarbons. nih.gov Recent developments have also seen the application of machine learning models to specifically predict and recommend green solvent alternatives for organic reactions, a methodology that could be applied to the synthesis of α-halo esters. chemrxiv.org

Energy-Efficient Reactions: Microwave-assisted and ultrasound-assisted syntheses represent energy-efficient alternatives to conventional heating. nih.gov These techniques can accelerate reaction rates and often lead to cleaner reactions with higher yields, contributing to a greener synthetic profile. nih.gov

Catalyst-Assisted Reactions: The development of efficient catalytic systems can reduce the need for stoichiometric reagents, which often generate significant waste. This aligns with the broader goals of green chemistry to make synthetic processes more atom-economical. nih.gov

Chemo-, Regio-, and Stereoselective Functionalization

The ability to selectively modify a molecule at a specific site is a hallmark of modern organic synthesis. For this compound, which possesses a chiral center at the carbon atom bonded to the bromine, achieving high levels of selectivity is a significant research objective.

Chemo-selectivity: This involves reacting one functional group in the presence of others. For derivatives of this compound that might contain additional reactive sites, developing methods that target only the carbon-bromine bond or the ester group without affecting other parts of the molecule is crucial.

Regio-selectivity: In cases where the phenyl group is substituted, regioselectivity determines the position of further functionalization on the aromatic ring.

Stereo-selectivity: This is particularly relevant for this compound. The development of synthetic methods that can produce a single enantiomer (either the (R) or (S) form) is a key area of interest. Research into stereoselective synthesis often involves the use of specialized organocatalysts or transition-metal complexes to control the three-dimensional outcome of a reaction. nih.govrsc.org Achieving high stereoselectivity is critical for applications in pharmaceuticals and advanced materials where specific chirality can dictate biological activity or material properties.

Current research in organic synthesis emphasizes the development of new catalytic systems that can achieve these levels of control under mild conditions. nih.gov While specific studies on this compound are nascent, the broader trends in asymmetric catalysis and selective functionalization are directly applicable to its future development. nih.govrsc.org

Integration of Machine Learning in Reaction Prediction and Design

Machine learning (ML) is revolutionizing how chemical reactions are developed and optimized. nih.gov By analyzing vast datasets of known reactions, ML models can predict reaction outcomes, suggest optimal conditions, and accelerate the discovery of new synthetic routes. beilstein-journals.orgnips.cc

Two primary approaches are shaping this field:

Global, Data-Driven Models: These models are trained on large-scale reaction databases and can predict general reaction conditions, including the most suitable catalysts, reagents, and solvents for a given transformation. beilstein-journals.org This approach provides a powerful starting point for chemists developing novel reactions. beilstein-journals.org

Active Learning and Bayesian Optimization: In contrast to relying on massive datasets, active learning is effective in low-data situations. nih.gov This strategy uses an ML algorithm to suggest a small number of experiments to perform. duke.edu The results are then fed back into the model, which learns and suggests the next, improved set of conditions in an iterative cycle until an optimal outcome is achieved. nih.govduke.edu This approach is particularly useful for fine-tuning complex reactions where data is initially scarce. nih.gov

FeatureGlobal ModelsActive Learning Models
Data Requirement Large datasets (e.g., from patent literature) beilstein-journals.orgSmall initial dataset (5-10 experiments) duke.edu
Primary Use Initial guidance and prediction for diverse reactions beilstein-journals.orgRapid optimization of specific, novel reactions duke.edu
Methodology Training on comprehensive databases to predict outcomes nips.ccIterative cycle of prediction, experimentation, and feedback nih.gov
Key Advantage Broad applicability across many reaction typesHigh efficiency in reaching optimal conditions with minimal experiments duke.edu

The synthesis and subsequent reactions of this compound are prime candidates for ML integration. These tools can be used to predict the ideal conditions for its synthesis, optimize the yield and selectivity of its functionalization, and forecast its behavior in complex reaction systems.

Applications in Advanced Materials and Polymer Science

A significant and well-established application for this compound is its use as an initiator in Atom Transfer Radical Polymerization (ATRP) . cmu.eduwikipedia.org ATRP is a controlled polymerization technique that allows for the synthesis of polymers with precisely defined molecular weights, low polydispersity (i.e., uniform chain lengths), and complex architectures like block copolymers and star polymers. cmu.eduwikipedia.org

The role of this compound in ATRP is critical:

Initiation: The carbon-bromine bond is reversibly activated by a transition metal catalyst (commonly a copper complex). wikipedia.org This process generates a radical that initiates the polymerization of monomers. The remainder of the molecule becomes the starting end-group of every polymer chain.

Control: The reversible nature of the activation/deactivation cycle allows the polymerization to proceed in a "living" manner, giving chemists exceptional control over the final polymer structure. cmu.edu

This compound and its analogs, such as ethyl 2-bromopropionate, are effective initiators for a wide variety of monomers, particularly styrenes and (meth)acrylates. cmu.edu The resulting polymers have applications in diverse fields, including coatings, adhesives, and biomedical materials. ontosight.aiontosight.ai The functionality of the initiator can be incorporated into the final polymer, providing a route to create materials with specific chemical handles for further modification.

InitiatorCommon Monomers PolymerizedPotential Polymer Applications
This compound Styrenes, (Meth)acrylatesAdvanced coatings, functional materials
Methyl 2-bromopropionate (MBP) cmu.eduGlycidyl acrylate, (Meth)acrylates cmu.eduBiomaterials, modifiable polymers cmu.edu
Ethyl 2-bromoisobutyrate (EBiB) cmu.edu(Meth)acrylates, StyrenesWell-defined homopolymers and block copolymers
1-Phenylethyl bromide (PEBr) cmu.eduStyrenesModel polymer synthesis

The ability to create well-defined functional polymers using initiators like this compound positions it as a valuable small molecule for the development of next-generation plastics and advanced materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic methodologies for Methyl 2-bromo-2-phenylpropanoate?

  • Methodological Answer : The compound is typically synthesized via nucleophilic substitution or esterification. For example, reacting 2-bromo-2-phenylpropanoic acid with methanol in the presence of a catalytic acid (e.g., H₂SO₄) under reflux conditions. Alternatively, bromination of methyl 2-phenylpropanoate using N-bromosuccinimide (NBS) in a radical-initiated reaction can yield the target compound. Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is recommended to isolate high-purity product .

Q. What safety protocols are critical when handling this compound?

  • Methodological Answer :

  • Storage : Store at 0–6°C in airtight containers to prevent hydrolysis or decomposition.
  • Handling : Use inert atmosphere (N₂/Ar) during reactions to avoid unintended radical side reactions.
  • PPE : Wear nitrile gloves, lab coats, and safety goggles. Conduct experiments in a fume hood due to potential volatile byproducts.
  • Spill Management : Neutralize with sodium bicarbonate and absorb with inert materials (e.g., vermiculite) .

Advanced Research Questions

Q. How does the electrochemical reduction of this compound proceed, and what products are formed?

  • Methodological Answer :

  • Experimental Setup : Electroreduction in dry dimethylformamide (DMF) using a vitreous carbon electrode under controlled potential (-1.8 V vs. SCE). Tetrabutylammonium perchlorate (TBAP) is used as the supporting electrolyte.

  • Products : Meso- and DL-dimethyl 2,3-dimethyl-2,3-diphenylsuccinate are major products, alongside a triester (MeO₂C·CMePh·C₆H₄·CMeCO₂Me·CMePh·CO₂Me).

  • Mechanism : A radical dimerization pathway is proposed, where the bromine atom is cleaved to generate a carbon-centered radical, which dimerizes to form succinate derivatives .

    Table 1 : Electrochemical Reduction Products and Yields

    ProductYield (%)Conditions
    DL-Dimethyl succinate45-1.8 V, 4h, DMF/TBAP
    Meso-Dimethyl succinate38-1.8 V, 4h, DMF/TBAP
    Triester (C₃₀H₃₄O₈)12Extended electrolysis

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

  • Methodological Answer :

  • Software : Use SHELXL for refinement and WinGX/ORTEP for visualization. SHELXL integrates robust algorithms for anisotropic displacement parameters and twinning corrections, critical for bromine-heavy structures.
  • Data Collection : High-resolution (<1.0 Å) data at low temperature (100 K) minimizes thermal motion artifacts.
  • Validation : Apply R-factor convergence (<5%) and check for residual electron density peaks near bromine atoms to confirm bond lengths and angles .

Q. What computational methods predict the electronic properties of this compound?

  • Methodological Answer :

  • Density Functional Theory (DFT) : Use B3LYP/6-311++G(d,p) to calculate frontier molecular orbitals (HOMO-LUMO gap), electrostatic potential surfaces, and bond dissociation energies.
  • Correlation Energy : Apply the Colle-Salvetti functional to model electron correlation effects, particularly for bromine’s polarizability.
  • Software : Gaussian 16 or ORCA for simulations, with visualization via GaussView .

Q. How do substituents on the phenyl ring influence the compound’s reactivity in medicinal chemistry applications?

  • Methodological Answer :

  • Experimental Design : Synthesize analogs with electron-withdrawing (e.g., -NO₂, -F) or electron-donating (e.g., -OCH₃) groups. Assess reactivity via nucleophilic aromatic substitution (SNAr) kinetics.
  • Analysis : Monitor reaction rates (HPLC or NMR) and compare activation energies (Eyring plots). Bromine’s leaving-group ability is enhanced by para-electron-withdrawing groups, accelerating SNAr .

Contradictions and Validation in Literature

  • Electrochemical vs. Thermal Pathways : reports triester formation via radical dimerization, whereas thermal bromination studies (not cited here) emphasize ionic mechanisms. Researchers should replicate both conditions (electrochemical vs. thermal) with radical traps (e.g., TEMPO) to validate the dominant pathway .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.